molecular formula C7H8INO2S B8748120 (3-Iodophenyl)methanesulfonamide

(3-Iodophenyl)methanesulfonamide

Cat. No.: B8748120
M. Wt: 297.12 g/mol
InChI Key: HYINMJZOTICHSO-UHFFFAOYSA-N
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Description

(3-Iodophenyl)methanesulfonamide (CAS: 180530-10-3) is a sulfonamide derivative with the molecular formula C₇H₈INO₂S and a molecular weight of 297.11 g/mol . Its structure comprises a methanesulfonamide group (-SO₂NH₂) attached to a 3-iodophenyl ring. The iodine atom at the meta position introduces steric bulk and electron-withdrawing effects, influencing the compound’s reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C7H8INO2S

Molecular Weight

297.12 g/mol

IUPAC Name

(3-iodophenyl)methanesulfonamide

InChI

InChI=1S/C7H8INO2S/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11)

InChI Key

HYINMJZOTICHSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)CS(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Impact :

  • Steric effects : The larger iodine atom may hinder interactions with biological targets compared to smaller substituents like -CH₃ or -Cl .
  • Positional isomerism : DFT studies on N-(2-Methylphenyl)- and N-(3-Methylphenyl)methanesulfonamide reveal that substituent position significantly affects molecular conformation and vibrational transitions. For example, the meta-methyl derivative exhibits distinct NMR chemical shifts (δH: ~2.3 ppm for CH₃) compared to the ortho isomer, suggesting altered electron distribution .

Key Findings :

  • Methylsulfonamide vs. Acetamido : Methylsulfonamide derivatives (e.g., Compound 30 ) exhibit superior pharmacokinetics (e.g., longer half-life) compared to acetamido analogs (Compound 29), likely due to enhanced metabolic stability from the sulfonamide group.
  • Halogen effects : Chloro derivatives (e.g., N-(3-Chloro-4-methylphenyl)methanesulfonamide) are more reactive in nucleophilic substitutions than iodo analogs due to chlorine’s smaller size and higher electronegativity .

Spectroscopic and Conformational Comparisons

Table 3: NMR and Vibrational Spectroscopy Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Vibrational Modes (cm⁻¹)
(3-Iodophenyl)methanesulfonamide Not reported in evidence Not reported in evidence Not reported in evidence
N-Methyl methanesulfonamide 2.74 (s, CH₃), 2.88 (s, CH₃N) 29.5 (CH₃), 38.7 (CH₃N) SO₂ symmetric stretch: ~1130
N-(3-Formylphenyl)methanesulfonamide Not reported Not reported C=O stretch: ~1680 (inferred)

Insights :

  • The absence of methyl groups in this compound simplifies its ¹H NMR spectrum compared to N-methylated analogs (e.g., N,N-dimethyl methanesulfonamide ).
  • Vibrational modes for sulfonamides are dominated by SO₂ symmetric/asymmetric stretches (~1130–1350 cm⁻¹), which are minimally affected by aryl substituents but sensitive to N-alkylation .

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